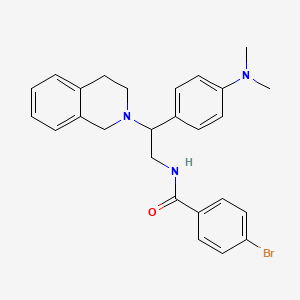
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H28BrN3O and its molecular weight is 478.434. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The research in synthetic chemistry has explored methods for creating highly functionalized isoquinolines, including compounds similar to the specified chemical structure. A notable example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through rhodium-catalyzed processes. This synthesis leverages the intramolecular reaction of a benzyl bromide and an α-imino carbene, suggesting a methodology that could potentially be applied to or be related to the synthesis of the specified compound (He et al., 2016).
Potential Biological Activities
Research into the biological activities of structurally similar compounds has shown that tetrahydroisoquinolinyl benzamides exhibit significant affinity for σ receptors, which are implicated in various neurological processes. Specifically, studies have demonstrated that such compounds can act as potent and selective ligands for σ2 receptors, indicating potential research applications in the exploration of σ receptor-mediated physiological and pathophysiological roles (Xu, Lever, & Lever, 2007).
Conformational Studies and Derivatives
Further investigations into the conformational aspects and structural modifications of isoquinoline derivatives have been conducted to understand their interactions with biological targets. The creation of conformationally restricted analogs, including those involving dihydroisoquinoline scaffolds, explores the structural requirements for biological activity, offering insights into the design of more effective compounds with specific receptor affinities (Norman, Kelley, & Hollingsworth, 1993).
Structural Modifications and Activity
The effects of structural modifications in the amino portion of similar benzamides have been studied, highlighting the importance of the nitrogen's position within the ring for maintaining receptor affinity and selectivity. This research is crucial for understanding how minor changes in molecular structure can significantly impact the biological properties of these compounds, potentially guiding the development of new therapeutic agents (Fan, Lever, & Lever, 2011).
特性
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIKTWLSFCQEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
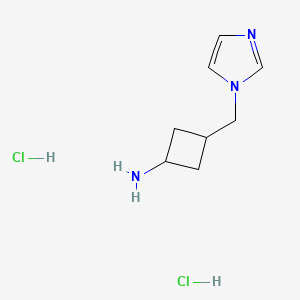
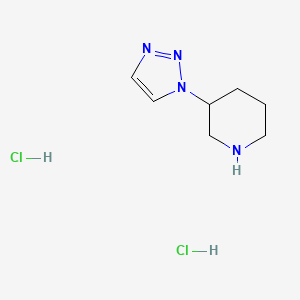

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)
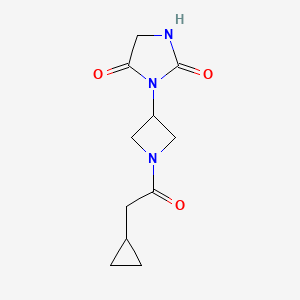
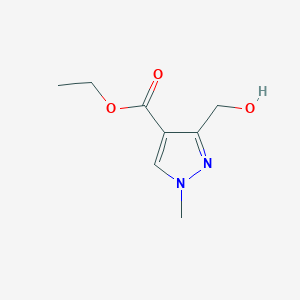

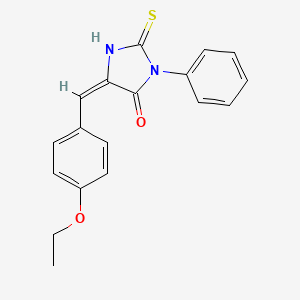
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)